molecular formula C22H18N2O2 B15165134 4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one CAS No. 182293-81-8

4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one

Cat. No.: B15165134
CAS No.: 182293-81-8
M. Wt: 342.4 g/mol
InChI Key: DDOXXHYAKWFBJD-UHFFFAOYSA-N
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Description

4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one is a complex organic compound with potential applications in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. A common approach may include:

    Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of acetic acid.

    Introduction of the methoxy group: This step might involve the methylation of a hydroxy-substituted precursor using methyl iodide and a base such as potassium carbonate.

    Cyclohexadienone formation: This could be accomplished through an oxidative cyclization reaction, possibly using reagents like potassium permanganate or other oxidizing agents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of hydroquinone or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the imidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced species.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity or function.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

    Inducing oxidative stress: Through the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Share the imidazole ring structure and may have similar biological activities.

    Quinone derivatives: Similar in terms of oxidation-reduction chemistry.

    Methoxy-substituted aromatic compounds: Share the methoxy group and may exhibit similar reactivity.

Uniqueness

4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties not found in other compounds.

Properties

CAS No.

182293-81-8

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

4-(1,4-diphenylimidazol-2-yl)-2-methoxyphenol

InChI

InChI=1S/C22H18N2O2/c1-26-21-14-17(12-13-20(21)25)22-23-19(16-8-4-2-5-9-16)15-24(22)18-10-6-3-7-11-18/h2-15,25H,1H3

InChI Key

DDOXXHYAKWFBJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=CN2C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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